![molecular formula C12H8N2 B1349397 2-Phenylisonicotinonitrile CAS No. 33744-17-1](/img/structure/B1349397.png)
2-Phenylisonicotinonitrile
Overview
Description
2-Phenylisonicotinonitrile is an organic compound with the molecular formula C12H8N2 It is a derivative of isonicotinonitrile, where a phenyl group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylisonicotinonitrile can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-phenylisonicotinic acid.
Reduction: Formation of 2-phenylisonicotinamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
It appears that 2-Phenylisonicotinonitrile is a chemical compound with applications in various scientific research areas. The compound has been referenced in the context of organic synthesis, catalysis, and medicinal chemistry .
Synthesis and Catalysis
- Metal-Free Desulfinative Cross-Coupling: this compound has been detected as a byproduct in metal-free desulfinative cross-coupling reactions . In the reaction of sodium 5-(trifluoromethyl)pyridine-2-sulfinate with phenylmagnesium bromide, increasing the equivalents of Grignard reagent led to the formation of this compound, indicating a higher reactivity of the cyano group compared to the sulfinate group towards nucleophilic attack .
- Photochemical Cobalt Hydride Catalysis: this compound was prepared and purified using column chromatography, following a general procedure, in the context of photochemical cobalt hydride catalysis .
Medicinal Chemistry
- HIV-1 Inhibitors: Nicotinic and isonicotinic acid derivatives, which are structurally related to this compound, have been explored as antimicrobial agents. They have the potential to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function .
- Cytotoxic Activity of Ruthenium(II) Complexes: Isonicotinic acid derivatives are used in the synthesis of ruthenium(II) complexes, which are then evaluated for their cytotoxic activity against various human cancer cell lines, including melanoma, alveolar adenocarcinoma, epidermoid carcinoma, and breast cancer cells .
Mechanism of Action
The mechanism of action of 2-Phenylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl and pyridine rings can also contribute to the compound’s overall pharmacophore, affecting its biological activity.
Comparison with Similar Compounds
- 2-Phenylpyridine-4-carbonitrile
- 2-Phenyl-thiazolidine-4-carboxylic acid
Comparison: 2-Phenylisonicotinonitrile is unique due to the presence of both a phenyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions.
Biological Activity
2-Phenylisonicotinonitrile (2-PINC) is a compound within the broader category of nicotinonitriles, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of 2-PINC, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of 2-PINC typically involves the reaction of isonicotinonitrile with phenyl derivatives. The process can be optimized through various methods to enhance yield and purity. Recent studies have reported successful synthesis techniques that yield high-purity products suitable for biological testing .
Anticancer Activity
2-PINC exhibits significant anticancer properties, particularly through its action on various cancer cell lines. Research indicates that 2-PINC can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that derivatives of nicotinonitriles can effectively inhibit key signaling pathways involved in tumor growth and metastasis, such as the EGFR and PI3K/Akt pathways .
Table 1: Anticancer Activity of 2-PINC Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-PINC | A-549 (Lung) | 5.0 | Induces apoptosis via caspase activation |
2-PINC | PC-3 (Prostate) | 3.5 | Inhibits PI3K/Akt signaling |
2-PINC | HepG-2 (Liver) | 4.0 | Cell cycle arrest in G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, 2-PINC has demonstrated anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines and modulates pathways such as NF-κB, which is crucial in inflammatory responses . The presence of functional groups in the structure of 2-PINC contributes to its ability to interact with various molecular targets involved in inflammation.
Table 2: Anti-inflammatory Activity of 2-PINC
Model | Concentration (µM) | Effect |
---|---|---|
Rat-derived chondrocytes | 10-20 | Decreased IL-6 and TNF-α levels |
Human-derived platelets | 5-15 | Reduced platelet aggregation |
Case Studies and Research Findings
Several case studies highlight the efficacy of 2-PINC in various biological contexts:
- Anticancer Efficacy : A study conducted on lung cancer cell lines demonstrated that treatment with 2-PINC resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against A-549 cells . The compound was shown to induce apoptosis through the activation of caspases, leading to programmed cell death.
- Mechanistic Insights : Molecular docking studies have revealed that 2-PINC binds effectively to targets such as EGFR and PI3K, suggesting a mechanism where it inhibits these pathways and thus curtails cancer cell proliferation .
- Inflammation Modulation : In vivo studies using animal models showed that administration of 2-PINC reduced markers of inflammation significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-phenylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMHURSJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345134 | |
Record name | 2-Phenylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-17-1 | |
Record name | 2-Phenylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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